![molecular formula C16H16N6O2S B3013529 1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone CAS No. 868968-36-9](/img/structure/B3013529.png)
1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
Vue d'ensemble
Description
The compound "1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone" is a heterocyclic compound that appears to be related to a class of compounds with potential analgesic, anti-inflammatory, and antimicrobial activities. These activities are often associated with pyridazinone and triazolopyrimidine derivatives, which are known for their biological and medicinal properties .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones were prepared to examine their analgesic and anti-inflammatory activities . Additionally, novel triazolo[1,5-a]pyrimidine derivatives were synthesized from 5-amino-1,2,4-triazole and biologically active morpholinone amine in excellent yield, indicating a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques are crucial for confirming the structure of synthesized compounds, including the identification of isomers and the study of geometric and rotational isomerism, as observed in derivatives of 1-morpholinooxalyl-1,2-dihydrothiazolo-[5,4-b]pyridine .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For example, the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone resulted in multiple products, indicating a complex reactivity that could be relevant to the metabolism of the compound . The formation of novel ring-contracted products and secondary products through photolysis has been demonstrated, which could be indicative of the types of reactions that "1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone" might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their structural and reactivity studies. The presence of morpholino groups and pyridazinone cores suggests that these compounds may have certain solubility characteristics, stability profiles, and reactivity patterns that could be extrapolated to the compound of interest . The antimicrobial activity of triazolopyrimidine derivatives also suggests potential applications for the compound , which may possess similar properties .
Applications De Recherche Scientifique
Anticancer Activity
1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone and its derivatives have been investigated for their potential anticancer activities. Some compounds in this class have shown significant activity against cancer cell lines, such as renal cancer OU-31 and leukemia MOLT-4 cell lines (Arandkar & Vedula, 2018). Additionally, certain derivatives have exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).
Antiviral Activity
This class of compounds has also been studied for its antiviral properties. Some derivatives have demonstrated effectiveness against viruses like HSV1 and HAV-MBB (Attaby et al., 2006), indicating potential applications in treating viral infections.
Cardiovascular Effects
Research has been conducted on the effects of these compounds on cardiovascular health, particularly their potential to lower blood pressure without affecting heart rate in animal models (Katrusiak et al., 2001).
Supramolecular Synthons
The compounds have been analyzed for their unique electronic and intermolecular interaction characteristics, which are crucial for pharmaceutical development and application in crystal engineering (Chai et al., 2019).
Antimicrobial Activity
Several derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial agents (Bayrak et al., 2009).
Synthesis and Characterization
Studies have focused on the synthesis and chemical characterization of these compounds, exploring various synthetic routes and their applications in the development of new pharmaceuticals (Salem et al., 2021).
Inhibitors of Enzymes
Some derivatives have been evaluated as potential inhibitors of enzymes like 15-lipoxygenase, which is important in the study of inflammatory diseases (Asghari et al., 2016).
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-15(21-6-8-24-9-7-21)11-25-14-4-3-13-18-19-16(22(13)20-14)12-2-1-5-17-10-12/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCQIHVMZSGCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



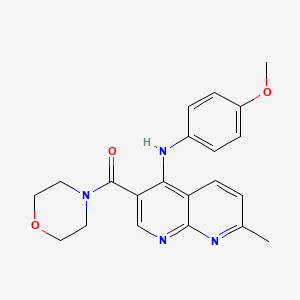
![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)
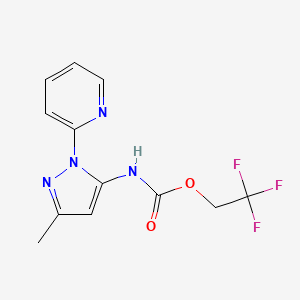
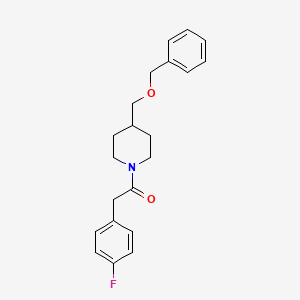
![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)
![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
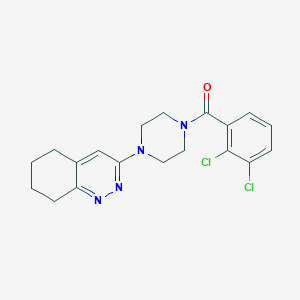


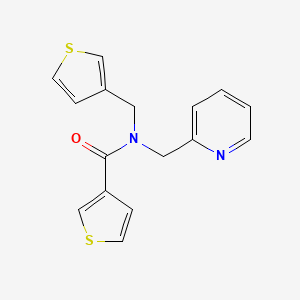
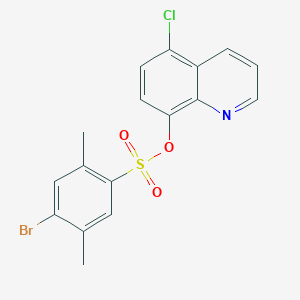
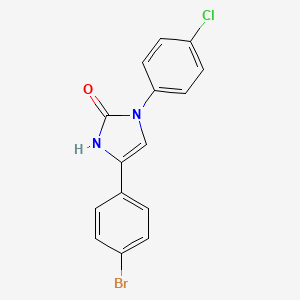

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)